1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol
Description
1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound featuring a cyclopropyl ethanol backbone linked to a piperazine ring substituted with a 2,5-dimethylphenylsulfonyl group. This structure combines a rigid cyclopropane moiety with a sulfonamide-functionalized piperazine, which is common in pharmacologically active molecules targeting neurological or metabolic pathways .
Properties
IUPAC Name |
1-cyclopropyl-2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-3-4-14(2)17(11-13)23(21,22)19-9-7-18(8-10-19)12-16(20)15-5-6-15/h3-4,11,15-16,20H,5-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLXJJJSUZARLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Incorporation of the Cyclopropyl Group: The cyclopropyl group can be added through cyclopropanation reactions, which involve the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It can be employed in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonyl group can enhance the compound’s binding affinity and selectivity . The cyclopropyl group may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- Substituents like methyl (electron-donating) vs. halogens (electron-withdrawing) significantly influence electronic and steric profiles, affecting receptor binding and solubility .
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability : Methyl groups may slow oxidative metabolism (e.g., cytochrome P450), whereas fluorophenyl derivatives could exhibit faster clearance due to electronegative substituents .
- Thermal Stability : Melting points for analogs range widely (e.g., 164–180°C for pyridine-sulfonamides in ), suggesting crystallinity influenced by aromatic stacking and hydrogen bonding .
Biological Activity
1-Cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H26N2O3S
- Molecular Weight : 338.47 g/mol
This compound features a cyclopropyl group, a piperazine moiety, and a sulfonyl group attached to a dimethylphenyl ring, which may contribute to its biological activities.
Enzyme Inhibition
Preliminary studies indicate that this compound acts as a competitive inhibitor of tyrosinase , an enzyme crucial for melanin production. The inhibition of tyrosinase is significant for treating conditions like hyperpigmentation and melanoma. The compound has demonstrated an IC50 value of approximately 0.18 μM against tyrosinase derived from Agaricus bisporus, indicating strong inhibitory potency.
Anti-inflammatory and Analgesic Properties
In addition to its role as a tyrosinase inhibitor, this compound may exhibit anti-inflammatory and analgesic properties . These effects suggest potential applications in pain management and inflammatory conditions, warranting further pharmacological evaluation.
Understanding the mechanism by which this compound interacts with biological systems is essential. Interaction studies could elucidate how this compound binds to target enzymes or receptors and may also reveal any side effects associated with its use.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-2-(4-fluorobenzylsulfonyl)piperazin-1-ylethanol | Similar piperazine core; different substituent | Tyrosinase inhibitor |
| 4-(piperazin-1-yl)-N-(substituted phenyl)sulfonamides | Variations in aryl substituents | Antimicrobial properties |
| Sulfamide derivatives | Sulfonamide functional groups | Antibacterial activity |
The unique combination of cyclopropane and sulfonamide functionalities in this compound may enhance its biological activity compared to other similar compounds.
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-cyclopropyl-2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)ethanol?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. Key steps include sulfonylation of the piperazine ring using 2,5-dimethylbenzenesulfonyl chloride, followed by cyclopropane ethanol coupling. Solvents like ethanol or dichloromethane are preferred for their compatibility with nucleophilic substitutions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity. Reaction monitoring via TLC (Rf ~0.3–0.5) and NMR is critical to confirm intermediate formation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation relies on:
- X-ray crystallography for absolute configuration determination, particularly for the cyclopropyl and sulfonyl groups (e.g., bond angles and torsional strain analysis) .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., piperazine CH signals at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H] peak matching CHNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during sulfonylation of the piperazine ring?
Methodological Answer: Side reactions (e.g., over-sulfonylation or ring-opening) are mitigated by:
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
- Stoichiometric precision : Using 1.05 equivalents of sulfonyl chloride to avoid excess reagent.
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
Post-reaction quenching with ice-water and immediate extraction into dichloromethane minimizes degradation .
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies (e.g., variable NMR shifts or HRMS adducts) arise from:
- Solvent polarity effects : Compare NMR data in deuterated DMSO vs. CDCl to assess hydrogen bonding with the sulfonyl group .
- Tautomerism or conformational flexibility : Dynamic NMR or variable-temperature studies clarify piperazine ring puckering or cyclopropane strain .
- Cross-validation : Correlate crystallographic data (e.g., bond lengths) with computational models (DFT calculations) to validate assignments .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential eye irritation (GHS Category 2B) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates.
- Spill management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
- First aid : Immediate eye irrigation with saline for 15 minutes if exposed, followed by medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
